![molecular formula C14H12N4 B13139020 2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile CAS No. 64089-23-2](/img/structure/B13139020.png)
2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is a heterocyclic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected by a single bond, with methyl groups at the 2’ and 6’ positions and nitrile groups at the 3’ and 5’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile can be achieved through a multistep process involving the Hantzsch dihydropyridine reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions in ethanol. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: The major product is the oxidized pyridine derivative.
Reduction: The major products are the corresponding amines.
Substitution: Various substituted bipyridine derivatives are formed depending on the reagents used.
科学的研究の応用
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
作用機序
The mechanism of action of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 1,1’-Dimethyl-1,1’,2,2’,3,3’,6,6’-octahydro-4,4’-bipyridine
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester
- 4-Cyclohexyl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate
Uniqueness
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is unique due to its specific substitution pattern and the presence of nitrile groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
64089-23-2 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC名 |
2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-11(7-15)14(12(8-16)10(2)18-9)13-5-3-4-6-17-13/h3-6,14,18H,1-2H3 |
InChIキー |
UIFQQAGWFVSVAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


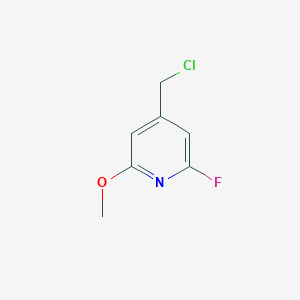

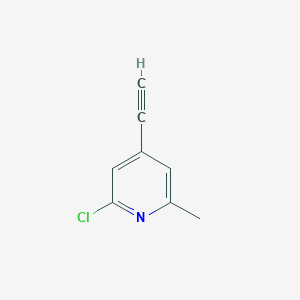
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)


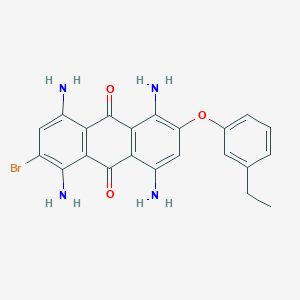
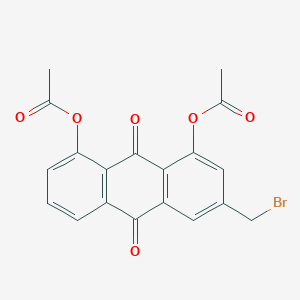
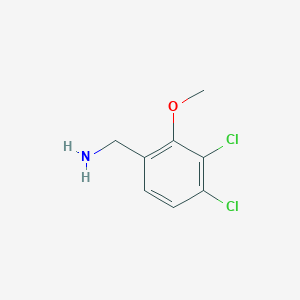
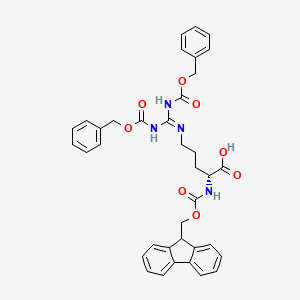
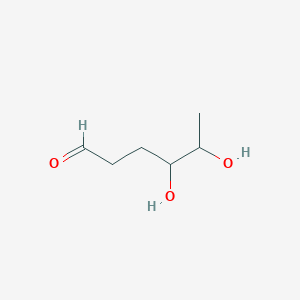
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

